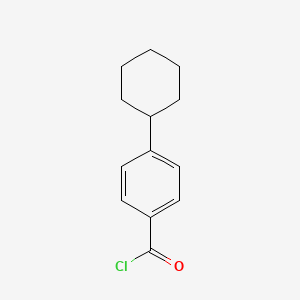

4-Cyclohexylbenzoyl chloride

Description

4-Cyclohexylbenzoyl chloride (CAS: 56354-57-5) is a specialized organic compound with the molecular formula C₁₂H₁₅ClO₂S . Structurally, it features a cyclohexyl group substituted at the para position of a benzene ring, which is further functionalized with a sulfonyl chloride group (-SO₂Cl). This compound is classified as a biochemical reagent, indicating its utility in synthesizing sulfonamide derivatives or modifying biomolecules. The cyclohexyl group imparts significant steric bulk and lipophilicity, which can influence its reactivity and solubility in organic solvents.

Properties

IUPAC Name |

4-cyclohexylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQEWDQXQHQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619534 | |

| Record name | 4-Cyclohexylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121193-16-6 | |

| Record name | 4-Cyclohexylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexylbenzoyl chloride can be synthesized from 4-cyclohexylbenzoic acid. The most common method involves the reaction of 4-cyclohexylbenzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature or under reflux conditions. The reaction proceeds as follows:

4-Cyclohexylbenzoic acid+SOCl2→4-Cyclohexylbenzoyl chloride+SO2+HCl

Other methods include the use of oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) as chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Hydrolysis: Formation of 4-Cyclohexylbenzoic Acid

4-Cyclohexylbenzoyl chloride undergoes hydrolysis in aqueous conditions to yield 4-cyclohexylbenzoic acid and hydrochloric acid:

Key Findings :

-

Kinetics : Hydrolysis rates are pH-dependent, accelerating in basic media due to increased nucleophilicity of hydroxide ions .

-

Mechanism : Proceeds via nucleophilic acyl substitution, where water attacks the carbonyl carbon, forming a tetrahedral intermediate before chloride expulsion .

Aminolysis: Amide Formation

This compound reacts with amines to form amides. With morpholine:

Mechanistic Insights :

-

Nucleophilic Attack : The amine’s lone pair attacks the carbonyl carbon, forming an intermediate that expels chloride .

-

Steric Effects : Bulky amines (e.g., tert-butylamine) exhibit reduced reactivity due to the cyclohexyl group’s steric bulk .

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions, transferring the 4-cyclohexylbenzoyl group to aromatic substrates. For example, with benzene:

Key Observations :

-

Catalyst : Requires Lewis acids (e.g., AlCl) to generate the acylium ion intermediate .

-

Regioselectivity : The cyclohexyl group directs electrophilic substitution to the para position of activated arenes .

Reduction to Alcohols

Reduction with lithium aluminum hydride (LiAlH) yields 4-cyclohexylbenzyl alcohol:

Reaction Pathway :

-

Hydride attack at the carbonyl carbon forms an aldehyde intermediate.

-

A second hydride transfer reduces the aldehyde to the primary alcohol .

Solvolysis in Weakly Nucleophilic Media

In solvents like hexafluoroisopropanol (HFIP), solvolysis proceeds via a cationic mechanism:

Research Findings :

-

Substituent Effects : The electron-donating cyclohexyl group stabilizes the acylium ion, enhancing reaction rates in polar aprotic solvents .

-

Trapping Experiments : Acylium intermediates react with electron-rich aromatics (e.g., 1,3,5-trimethoxybenzene) to form ketones .

Comparative Reactivity

The cyclohexyl substituent influences reactivity through steric and electronic effects:

| Reaction Type | Effect of Cyclohexyl Group | Rate Relative to Benzoyl Chloride |

|---|---|---|

| Hydrolysis | Slight steric hindrance | ~0.8× |

| Friedel-Crafts | Enhanced acylium stability | ~1.2× |

| Aminolysis (Bulky amines) | Significant steric hindrance | <0.5× |

Source : Correlated data from solvolysis studies and substituent effect analyses .

Scientific Research Applications

4-Cyclohexylbenzoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their structure and function.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-cyclohexylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: The cyclohexyl derivative’s higher mass (258.76 g/mol) compared to tosyl (190.65 g/mol) or nosyl (221.62 g/mol) chlorides reflects its bulky substituent .

- Substituent Effects: Cyclohexyl Group: Enhances lipophilicity, making the compound more soluble in nonpolar solvents. The steric bulk may reduce reaction rates in nucleophilic substitutions (e.g., sulfonamide formation) compared to less hindered analogs like tosyl chloride. Methyl Group (Tosyl): Moderately electron-donating, increasing stability and making it a preferred reagent for protecting alcohols or amines. Nitro Group (Nosyl): Strong electron-withdrawing effect, activating the sulfonyl chloride for faster reactions but reducing stability under basic conditions.

Stability and Handling

While explicit stability data for this compound are unavailable, sulfonyl chlorides generally hydrolyze in moist environments. The cyclohexyl group’s hydrophobicity may slightly delay hydrolysis compared to hydrophilic derivatives like nosyl chloride. Storage under anhydrous conditions is recommended for all sulfonyl chlorides.

Research Findings and Limitations

Current literature on this compound is sparse, with most data inferred from structural analogs.

Note: The provided evidence exclusively references 4-cyclohexyl-benzenesulfonyl chloride . If the query intended to address a benzoyl chloride (C₆H₅COCl derivative), additional data would be required for accurate comparison.

Biological Activity

4-Cyclohexylbenzoyl chloride is a compound that belongs to the family of benzoyl chlorides, which are known for their various applications in organic synthesis and pharmaceutical chemistry. This article focuses on the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : CHClO

- Molecular Weight : 222.69 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that benzoyl chlorides exhibit significant antimicrobial properties. The structural similarity of this compound to other known antimicrobial agents suggests potential effectiveness against various bacterial strains.

-

Anticancer Properties

- Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation pathways and the induction of oxidative stress.

-

Anti-inflammatory Effects

- Some derivatives of benzoyl chlorides have been documented to exhibit anti-inflammatory activity, which may be relevant for conditions such as arthritis and other inflammatory diseases.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens or cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been observed in related compounds.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production can lead to cellular damage, contributing to the anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the cytotoxic effects of various benzoyl chloride derivatives, including this compound, on breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound resulted in significant reductions in cell viability, with morphological changes consistent with apoptosis observed under microscopy. The study highlighted an IC value suggesting effective concentration levels for therapeutic applications .

Case Study: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated comparable efficacy to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Q & A

Q. What are the recommended safety protocols for handling 4-Cyclohexylbenzoyl chloride in laboratory settings?

- Methodological Answer : Researchers must use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact . Work in a well-ventilated fume hood to avoid inhalation of vapors. Store the compound in a locked, cool, dry area away from oxidizing agents and moisture, following OSHA HazCom 2012 guidelines . In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their mechanistic considerations?

- Methodological Answer : A standard method involves reacting 4-cyclohexylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Pyridine is often added as a catalyst to neutralize HCl byproducts . Monitor reaction completion using TLC (silica gel, hexane/ethyl acetate) and purify via distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg).

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃) confirm the cyclohexyl (δ 1.2–2.0 ppm, multiplet) and benzoyl (δ 7.3–8.0 ppm, aromatic protons) moieties. The carbonyl carbon (C=O) appears at ~170 ppm .

- FT-IR : Look for C=O stretch at ~1760 cm⁻¹ and C-Cl stretch near 700 cm⁻¹ .

- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 232 (calculated for C₁₃H₁₅ClO) and fragmentation patterns (e.g., loss of Cl⁻) validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as an acylating agent in complex organic syntheses?

- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane for non-polar substrates, DMF for polar substrates) and stoichiometry (1.2–1.5 equiv. acyl chloride). Use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency . Monitor reaction progress via in situ IR spectroscopy to track carbonyl consumption. For sterically hindered substrates, employ microwave-assisted synthesis (50–100°C, 15–30 min) to reduce reaction time .

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. MS) when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, resolving ambiguities from NMR peak overlaps .

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- X-ray Crystallography : For crystalline derivatives, single-crystal XRD provides definitive structural confirmation, addressing discrepancies between spectroscopic methods .

Q. In medicinal chemistry research, how can this compound be utilized to design novel enzyme inhibitors, and what computational methods support this process?

- Methodological Answer : Use this compound as a scaffold to synthesize acylated amines or hydrazides targeting enzyme active sites (e.g., proteases). Perform molecular docking (AutoDock Vina) to predict binding affinities, prioritizing substituents that enhance hydrophobic interactions with the cyclohexyl group . Validate inhibitory activity via enzymatic assays (e.g., IC₅₀ determination using fluorescence-based substrates) and compare with computational predictions. Optimize pharmacokinetics by introducing polar groups (e.g., hydroxyls) via post-acylation modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.